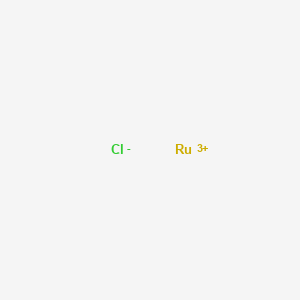
Ruthenium(3+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(3+);chloride, commonly referred to as Ruthenium(III) chloride, is a chemical compound with the formula RuCl₃. This compound is often encountered as its hydrate, RuCl₃·xH₂O, where x typically approximates to 3. Both the anhydrous and hydrated forms are dark brown or black solids. Ruthenium(III) chloride is a significant starting material in ruthenium chemistry and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrous Ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process can be conducted in the presence of carbon monoxide, where the product is carried by the gas stream and crystallizes upon cooling . The reaction can be represented as: [ \text{Ru} + 3\text{Cl}_2 \rightarrow \text{RuCl}_3 ]
Industrial Production Methods: Industrial production of Ruthenium(III) chloride involves direct chlorination of ruthenium metal at high temperatures, around 700°C. The trihydrate form can be produced by evaporating a hydrochloric acid solution of ruthenium(III) hydroxide to dryness or by reducing ruthenium(VIII) oxide in a hydrochloric acid solution .
Chemical Reactions Analysis
Types of Reactions: Ruthenium(III) chloride undergoes various types of chemical reactions, including:
Reduction: It can be reduced to lower oxidation states, forming compounds like Ruthenium(II) complexes.
Substitution: Ruthenium(III) chloride can undergo ligand substitution reactions, forming various coordination complexes.
Common Reagents and Conditions:
Oxidizing Agents: Sodium metaperiodate (NaIO₄) or Oxone can be used to oxidize Ruthenium(III) chloride to Ruthenium tetroxide.
Reducing Agents: Hydrogen gas or other reducing agents can be used to reduce Ruthenium(III) chloride to lower oxidation states.
Ligands: Various ligands, such as phosphines, amines, and pyridines, can be used in substitution reactions to form coordination complexes.
Major Products:
Ruthenium tetroxide (RuO₄): Formed by oxidation.
Ruthenium(II) complexes: Formed by reduction.
Coordination complexes: Formed by ligand substitution.
Scientific Research Applications
Ruthenium(III) chloride has a wide range of applications in scientific research, including:
Material Science: Ruthenium(III) chloride is used in the synthesis of ruthenium nanoparticles, which have applications in catalysis, electronics, and material science.
Biomedical Applications: Ruthenium compounds are being researched for their potential use as anticancer agents due to their ability to bind to DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism by which Ruthenium(III) chloride exerts its effects varies depending on its application:
Comparison with Similar Compounds
Ruthenium(III) chloride can be compared with other similar compounds, such as:
Rhodium(III) chloride: Similar in structure and coordination chemistry but differs in catalytic properties and applications.
Iron(III) chloride: Commonly used in organic synthesis and water treatment but has different reactivity and applications compared to Ruthenium(III) chloride.
Ruthenium tetroxide (RuO₄): A higher oxidation state compound of ruthenium, known for its strong oxidizing properties.
Ruthenium(III) chloride stands out due to its versatility in forming various coordination complexes and its significant role in catalysis and biomedical research.
Properties
Molecular Formula |
ClRu+2 |
|---|---|
Molecular Weight |
136.5 g/mol |
IUPAC Name |
ruthenium(3+);chloride |
InChI |
InChI=1S/ClH.Ru/h1H;/q;+3/p-1 |
InChI Key |
BYRZXNYYFKCSHR-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



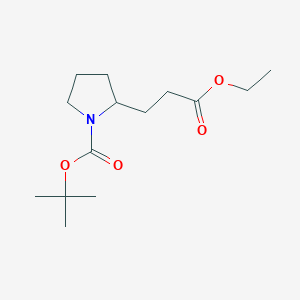
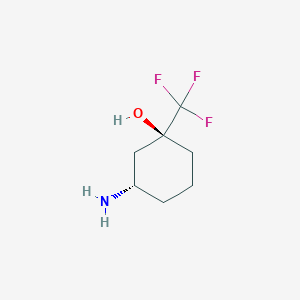

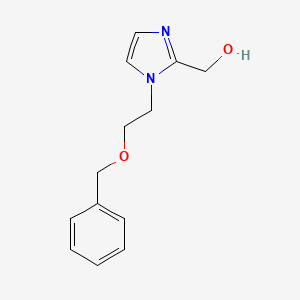
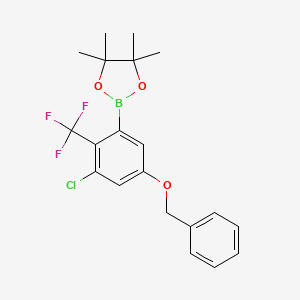


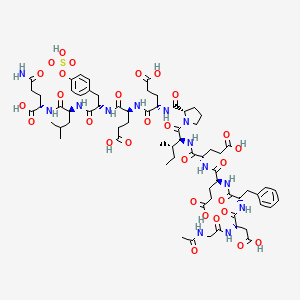

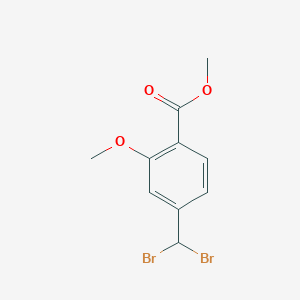
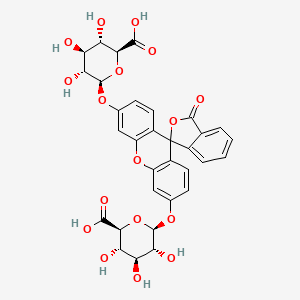
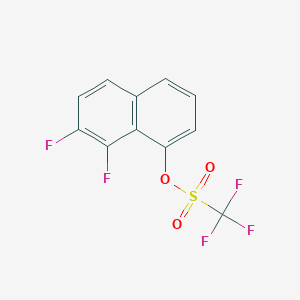
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
